2-Isopropoxy-ethylamine oxalate
Description
2-Isopropoxy-ethylamine oxalate (B1200264) is a chemical entity that emerges at the intersection of amine chemistry and the study of organic salts. As the oxalate salt of the compound designated AL-272, its primary relevance is tied to the research applications of its parent amine. The formation of an oxalate salt is a common strategy in medicinal chemistry to improve the physicochemical properties of a compound, such as its stability and solubility, which are critical for its application in research and potential development as a therapeutic agent. ontosight.ai
Amines constitute a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. This reactivity is central to their diverse roles in chemistry and biology. The formation of salts through the reaction of an amine with an acid is a foundational concept in amine chemistry. These salts often exhibit increased crystallinity and aqueous solubility compared to the free amine, which is advantageous for handling and formulation.
Oxalic acid, a dicarboxylic acid, is frequently employed to form salts with basic compounds like amines. Oxalate salts are recognized for their ability to form stable, crystalline structures. ontosight.airesearchgate.net The study of oxalate salts is a significant subfield, with research exploring their crystal structures, thermal properties, and applications in areas ranging from materials science to pharmacology. researchgate.net The interaction between the amine and oxalic acid in 2-Isopropoxy-ethylamine oxalate is a classic acid-base reaction, resulting in a compound with properties distinct from its constituent parts.
The study of alkoxy-ethylamine derivatives and their salts is not a new endeavor in chemical research. Historically, research into analogous compounds has been driven by the pursuit of new pharmaceuticals and other functional molecules. For instance, the synthesis of related compounds like 2-ethoxy-ethylamine has been documented in patent literature, detailing methods such as the reaction of 2-ethoxyethanol (B86334) with ammonia (B1221849) and hydrogen over a catalyst. These historical methods for synthesizing similar alkoxy-ethylamines provide a procedural backdrop for the likely synthesis of 2-Isopropoxy-ethylamine.
Furthermore, the practice of forming oxalate salts of amines to facilitate their purification, handling, and administration has a long history. For example, the well-known antidepressant escitalopram (B1671245) is marketed as an oxalate salt to enhance its water solubility. rsc.org This historical precedent underscores the practical motivations for preparing compounds like 2-Isopropoxy-ethylamine as their oxalate salts. Early 20th-century patents also describe the preparation of oxalate salts of various phenylene diamines to obtain solid, more manageable forms of these compounds. nih.gov
The contemporary significance of this compound is primarily linked to the research interests surrounding its parent compound, AL-272. ontosight.ai In modern chemical research, particularly in drug discovery and development, the formation of different salt forms of a lead compound is a critical step in optimizing its properties. Research into compounds like AL-272 oxalate salt is often focused on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ontosight.ai
The functionalization of amines and their conversion into various derivatives remains a vibrant area of research. Amine-functionalized materials are being explored for a wide range of applications, from catalysis to CO2 capture and water treatment. While this compound itself is not directly implicated in these broader material science applications, the underlying chemistry of amine functionalization is a shared theme.
The table below presents some of the general physicochemical properties that can be expected for a compound like this compound, based on its chemical structure and the properties of similar amine salts.
| Property | Value |
| Molecular Formula | C7H15NO5 |
| Appearance | Likely a white or off-white crystalline solid |
| Solubility | Expected to be more soluble in water than the free amine |
| Synthesis | Reaction of 2-Isopropoxy-ethylamine with oxalic acid |
Properties
IUPAC Name |
oxalic acid;2-propan-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-5(2)7-4-3-6;3-1(4)2(5)6/h5H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYBYHKUBGRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Isopropoxy Ethylamine Oxalate and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations.
Infrared (IR) spectroscopy of 2-Isopropoxy-ethylamine oxalate (B1200264) is expected to reveal characteristic absorption bands corresponding to its constituent functional groups. The spectrum would be a superposition of the vibrations from the 2-isopropoxy-ethylamine cation and the oxalate anion.
The 2-isopropoxy-ethylamine moiety would exhibit C-H stretching vibrations from the isopropyl and ethyl groups in the 2850-3000 cm⁻¹ region. The presence of the ether linkage (C-O-C) would likely produce a strong, characteristic band in the 1150-1085 cm⁻¹ range. The primary amine group, protonated to an ammonium (B1175870) group (-NH₃⁺) in the oxalate salt, is anticipated to show broad and complex N-H stretching bands in the 3200-2800 cm⁻¹ region, often overlapping with C-H stretches. The N-H bending vibrations are expected to appear around 1600-1500 cm⁻¹.
The oxalate dianion (C₂O₄²⁻) possesses a D₂h symmetry and its IR-active modes are well-documented. Key vibrations include the asymmetric C=O stretching mode, which is typically observed as a very strong band in the 1650-1550 cm⁻¹ region. researchgate.net The O-C=O bending and C-C stretching vibrations are also expected at lower wavenumbers.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Isopropoxy-ethylamine Oxalate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| -NH₃⁺ | 3200-2800 (broad) | N-H Stretch |
| C-H (alkyl) | 2980-2850 | C-H Stretch |
| -NH₃⁺ | 1600-1500 | N-H Bend |
| C=O (oxalate) | 1650-1550 (strong) | Asymmetric Stretch |
| C-O-C (ether) | 1150-1085 | Stretch |
| O-C=O (oxalate) | ~800 | Bend |
| C-C (oxalate) | ~900 | Stretch |
Raman spectroscopy offers complementary information to IR spectroscopy, particularly for symmetric vibrations. For this compound, the Raman spectrum would be instrumental in characterizing the oxalate anion. A key diagnostic feature for oxalate compounds is a strong signal in the 1400-1600 cm⁻¹ region of the Raman spectrum. researchgate.net
The symmetric C-C stretching vibration of the oxalate anion, which is often weak or absent in the IR spectrum, gives a strong band in the Raman spectrum, typically around 850-950 cm⁻¹. The symmetric C=O stretching mode is also Raman active and would appear in a different region compared to its asymmetric counterpart in the IR spectrum. Studies on metal oxalates have identified strong Raman signals between 1400 cm⁻¹ and 1600 cm⁻¹, which are considered diagnostic for the oxalate group. researchgate.net For instance, the strongest signals for various metal oxalates are found in this region, such as for calcium(II) oxalate monohydrate (1464 cm⁻¹) and iron(II) oxalate dihydrate (1469 cm⁻¹). researchgate.net
Table 2: Predicted Raman Spectroscopy Data for the Oxalate Moiety in this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibration Type |
| C=O (oxalate) | 1400-1600 | Symmetric Stretch |
| C-C (oxalate) | 850-950 | Symmetric Stretch |
| O-C=O (oxalate) | ~500-600 | Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound would provide detailed information about the number and connectivity of protons in the 2-isopropoxy-ethylamine cation. The spectrum of the free base, 2-Isopropoxy-ethylamine, shows characteristic signals that would be shifted upon salt formation with oxalic acid, particularly the protons on and adjacent to the nitrogen atom. chemicalbook.com
In the oxalate salt, the protons of the -NH₃⁺ group would likely appear as a broad singlet at a downfield chemical shift, the exact position of which would be dependent on the solvent and concentration. The methylene (B1212753) protons adjacent to the ammonium group (-CH₂-NH₃⁺) would be expected to shift downfield compared to the free amine due to the electron-withdrawing effect of the positive charge. The other methylene protons (-O-CH₂-) and the methine proton of the isopropyl group (-CH(CH₃)₂) would also exhibit characteristic multiplets. The methyl protons of the isopropyl group ((CH₃)₂C-) would likely appear as a doublet at the most upfield region of the spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₂C- | ~1.2 | Doublet |
| -CH(CH₃)₂ | ~3.6 | Septet |
| -O-CH₂- | ~3.5 | Triplet |
| -CH₂-NH₃⁺ | ~3.1 | Triplet |
| -NH₃⁺ | Variable (downfield) | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the 2-isopropoxy-ethylamine cation and a single, highly downfield signal for the two equivalent carbonyl carbons of the oxalate anion. The chemical shift of the oxalate carbonyl carbons is typically found in the range of 160-170 ppm. spectrabase.com
The carbons of the 2-isopropoxy-ethylamine cation would show shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms. The carbon atom bonded to the ammonium group (C-NH₃⁺) would be shifted downfield compared to the free amine. The carbon atoms of the isopropyl group and the other methylene carbon would also have characteristic chemical shifts.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂C- | ~22 |
| -CH(CH₃)₂ | ~70 |
| -O-CH₂- | ~68 |
| -CH₂-NH₃⁺ | ~40 |
| C=O (oxalate) | 160-170 |
To unambiguously assign all proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques are invaluable. These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as between the two different methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. This is crucial for assigning the signals of the -CH, -CH₂, and -CH₃ groups.
The application of these advanced NMR techniques, potentially in combination with isotopic labeling studies as has been done for other oxalates, would provide a definitive structural elucidation of this compound. soton.ac.uk
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an indispensable analytical tool for the precise determination of molecular weight and elemental composition, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to confirm the elemental composition of 2-Isopropoxy-ethylamine and its oxalate salt. In typical electrospray ionization (ESI) in positive mode, the 2-Isopropoxy-ethylamine base is protonated to form the [M+H]⁺ ion. HRMS can distinguish this ion from others with the same nominal mass but different elemental formulas.
The precise mass measurement from HRMS is compared against the theoretical mass calculated from the isotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). A minimal difference between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
This table presents hypothetical HRMS data for 2-Isopropoxy-ethylamine, illustrating the high accuracy of the technique.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, which involve the collision-induced dissociation (CID) of a selected precursor ion, are used to study its fragmentation pathways. nih.gov For the protonated 2-Isopropoxy-ethylamine ion ([C₅H₁₃NO+H]⁺), the fragmentation pattern reveals key structural features. The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the isopropoxy and ethylamine (B1201723) moieties. nih.gov
The process begins with the ionization of the molecule, and the resulting stable ions are selected for fragmentation. nih.gov This fragmentation is achieved by applying cleavage and rearrangement rules, generating smaller, charged fragments whose masses are detected. nih.gov Quantum mechanical calculations can further support the proposed fragmentation mechanisms. nih.gov
Key fragmentation pathways for protonated 2-Isopropoxy-ethylamine would likely include:
Loss of isopropene: A common pathway for isopropyl ethers, resulting in a protonated aminoethanol fragment.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Loss of the isopropoxy group: Cleavage of the C-O ether bond.
This table outlines a plausible fragmentation pathway for protonated 2-Isopropoxy-ethylamine based on established fragmentation principles.
X-ray Diffraction Techniques for Crystalline Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org It provides detailed information on conformation, crystal packing, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous 3D molecular structure. nih.gov By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, one can calculate an electron density map and build a precise model of the atomic arrangement within the crystal's unit cell. nih.gov
For this compound, an SCXRD analysis would determine:
The precise bond lengths and angles of both the 2-isopropoxy-ethylammonium cation and the oxalate anion.
The conformation of the flexible ethylamine chain and the orientation of the isopropoxy group.
The geometry of the oxalate counter-ion.
The absolute stereochemistry if a chiral center were present.
Powder X-ray Diffraction for Polymorphism and Crystal Packing
Powder X-ray Diffraction (PXRD) is a fundamental tool for characterizing the crystalline state of a bulk sample. It is particularly important for identifying different polymorphic forms of a compound. researchgate.net Polymorphism is the ability of a substance to exist in multiple crystal structures, which can have different physical properties. nih.gov
Each polymorph of this compound would produce a unique PXRD pattern, characterized by a distinct set of diffraction peaks at specific 2θ angles. nih.gov By comparing the PXRD pattern of a sample to reference patterns, one can identify the crystalline form, assess its purity, and detect any polymorphic transitions induced by factors like temperature or processing. nih.gov
This table shows an example of characteristic peaks in a PXRD pattern, which act as a fingerprint for a specific crystalline form. The peak positions and intensities are used to identify polymorphs. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal structure data obtained from SCXRD allows for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice. In the case of this compound, the most significant interactions are expected to be hydrogen bonds.
This table summarizes the primary hydrogen bonding interactions expected within the crystal structure of this compound, based on data from similar amine oxalate salts. researchgate.net
Electronic and Magnetic Resonance Spectroscopy
Following an extensive review of scientific literature and chemical databases, it has been determined that specific experimental data for the Ultraviolet-Visible (UV-Vis) and Electron Spin Resonance (ESR) spectroscopy of this compound are not publicly available. While the principles of these techniques are well-established for the characterization of chemical compounds, dedicated studies reporting the spectra and detailed findings for this particular salt could not be located.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials. ebatco.comrsc.org TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net
No specific TGA or DSC data for this compound has been found in published literature. However, based on the general behavior of organic oxalate salts, a hypothetical thermal decomposition pathway can be proposed. The analysis of similar compounds, such as calcium oxalate, often reveals a multi-stage decomposition process. h-and-m-analytical.comebatco.comresearchgate.net For this compound, one might expect an initial melting point, followed by decomposition. The decomposition would likely involve the breakdown of the oxalate and the amine components, releasing volatile products such as carbon dioxide, carbon monoxide, and the parent amine or its fragments.
The DSC curve would indicate the temperatures of endothermic events like melting and decomposition, and exothermic events, which could include the oxidation of decomposition products if the analysis is run in an oxidative atmosphere. researchgate.netresearchgate.net The TGA thermogram would quantify the mass loss at each decomposition step, allowing for stoichiometric analysis of the decomposition reactions. jeol.com
Interactive Data Table: Hypothetical Thermal Analysis Data for this compound
As no experimental data is available, the following table is a placeholder to illustrate how such data would be presented.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Heat Flow |
| Melting | Data not available | Data not available | Endothermic |
| Decomposition Step 1 | Data not available | Data not available | Endothermic/Exothermic |
| Decomposition Step 2 | Data not available | Data not available | Endothermic/Exothermic |
| Final Residue (%) | Data not available | Data not available |
Computational and Theoretical Investigations on 2 Isopropoxy Ethylamine Oxalate
Quantum Chemical Calculations: A Theoretical Void
Quantum chemical calculations are a cornerstone of modern chemical research, providing insights that are often inaccessible through experimental means alone. However, for 2-Isopropoxy-ethylamine oxalate (B1200264), specific studies in this area appear to be absent from the current body of scientific literature.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. While DFT has been applied to study related compounds, such as L-Alaninium oxalate, to determine optimized geometrical parameters and vibrational frequencies, no such studies have been published for 2-Isopropoxy-ethylamine oxalate. nih.gov A DFT analysis of this compound would theoretically involve calculating its optimized geometry, total energy, and the distribution of electron density to predict its stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability. For many organic compounds, FMO analysis has been used to explain their electronic transitions and reactivity patterns. researchgate.netgrafiati.com However, the specific HOMO-LUMO gap and orbital compositions for this compound have not been reported.
Molecular Mechanics and Dynamics Simulations for Conformational Studies
Molecular mechanics and dynamics simulations are computational techniques used to study the conformational landscape and dynamic behavior of molecules. These methods are particularly useful for understanding how molecules change their shape over time and how they interact with their environment. While the dissociative photodetachment dynamics of the isolated oxalate anion have been studied using on-the-fly path-integral and ring-polymer molecular dynamics, similar conformational studies for the full this compound salt have not been documented. nih.gov
Theoretical Modeling of Spectroscopic Data
Theoretical modeling of spectroscopic data, such as infrared (IR) and Raman spectra, allows for the assignment of vibrational modes and provides a deeper understanding of the molecular structure. This is often done in conjunction with experimental measurements. For other compounds, DFT calculations have been successfully used to predict vibrational wavenumbers. nih.gov A theoretical spectroscopic study of this compound would help in interpreting its experimental spectra, but no such computational studies have been published.
Computational Studies of Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonding, play a critical role in determining the three-dimensional structure and properties of molecular crystals. Computational methods are essential for quantifying the strength and nature of these interactions. In the absence of a crystal structure or specific computational studies for this compound, the specific noncovalent interactions that govern its solid-state architecture remain uncharacterized.
Chemical Reactivity and Mechanistic Studies of 2 Isopropoxy Ethylamine Oxalate
Reaction Kinetics and Pathway Elucidation
Detailed kinetic studies and reaction pathway elucidation specifically for 2-isopropoxy-ethylamine oxalate (B1200264) are not extensively documented in publicly available literature. However, the reactivity can be inferred from the behavior of its parent amine, 2-isopropoxyethanamine. The kinetics of its reactions, such as N-acylation or alkylation, would be influenced by several factors:
Steric Hindrance : The isopropoxy group, while not directly adjacent to the amine, can influence the approach of bulky electrophiles, potentially slowing reaction rates compared to less substituted ethylamines.
Solvent Effects : The solubility of the oxalate salt in different reaction media will significantly impact reaction kinetics. Protic solvents can solvate the amine and oxalate ions, affecting the amine's nucleophilicity.
Temperature : As with most chemical reactions, temperature will play a critical role in overcoming the activation energy for transformations involving the amine or ether functionalities.
Computational models for the parent amine, 2-isopropoxyethanamine, provide insight into its conformational preferences, which are crucial for understanding its reaction pathways. The molecule exists in two primary rotamers, an anti-periplanar and a gauche conformation, with a calculated energy difference of approximately 3.8 kJ/mol. The predominance of the anti-periplanar conformer, which minimizes steric repulsion, likely dictates the stereochemical outcome of its reactions.
Investigation of Reaction Mechanisms (e.g., Amide Formation)
The primary amine group in 2-isopropoxy-ethylamine is a key reactive center, readily participating in reactions such as amide formation (acylation). The general mechanism for this transformation involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).
The mechanism proceeds as follows:
Nucleophilic Attack : The nitrogen atom of 2-isopropoxy-ethylamine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
Leaving Group Departure : The tetrahedral intermediate collapses, and a leaving group (e.g., a chloride ion) is expelled.
Deprotonation : A base, which can be another molecule of the amine, removes a proton from the now positively charged nitrogen atom, yielding the neutral amide product and an ammonium (B1175870) salt byproduct.
The presence of the oxalate counter-ion means the reaction is typically carried out with at least two equivalents of an external base to first neutralize the oxalic acid and then to scavenge the acid generated during the acylation itself.
Role as a Reagent or Catalyst in Organic Transformations
While 2-isopropoxy-ethylamine oxalate is primarily used as a building block or synthetic intermediate, its oxalate component introduces the potential for unique reactivity. chemimpex.com Oxalate salts can be employed in photoredox catalysis to generate carbon-centered radicals. diva-portal.org In this process, an excited photocatalyst initiates a single-electron transfer (SET) to the oxalate, which then fragments, losing two molecules of carbon dioxide to generate a radical. diva-portal.org
Though not specifically demonstrated for this compound, this methodology suggests its potential role as a precursor to the 2-isopropoxy-ethylaminyl radical or other reactive species under photochemical conditions. diva-portal.org More commonly, related ethylamine (B1201723) oxalate salts serve as stable, crystalline intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.com For instance, compounds with similar structures are used to build molecules targeting neurological disorders. chemimpex.com
Oxidative and Reductive Reactivity Profiles
The chemical structure of this compound allows for both oxidation and reduction reactions.
Oxidative Reactivity :
The primary amine can be oxidized to form various products, such as nitroso compounds, oximes, or, under harsh conditions, cleaved entirely.
The ether linkage is generally stable but can be cleaved under strongly oxidative conditions.
As mentioned previously, the oxalate portion can undergo single-electron oxidation in photoredox cycles to generate radicals. diva-portal.org Common oxidizing agents used for analogous compounds include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).
Reductive Reactivity :
The functional groups in 2-isopropoxy-ethylamine (amine and ether) are already in a reduced state and are generally inert to common reducing agents.
However, derivatives of the compound, such as amides or imines formed from the amine group, can be readily reduced. For example, an amide derivative could be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The compound is primarily susceptible to oxidation, particularly at the amine terminus or through mechanisms involving the oxalate counter-ion. diva-portal.org
Mechanistic Insights into Derivative Formation (e.g., Cyclizations, Cross-Couplings)
The bifunctional nature of 2-isopropoxy-ethylamine makes it a versatile precursor for forming a variety of derivatives, including heterocyclic structures through cyclization and complex molecules via cross-coupling reactions.
Cyclization Reactions : The primary amine is a key handle for constructing heterocycles. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazine (B50134) ring. While specific examples starting from this exact oxalate salt are not prominent, the reactivity of the parent amine is well-established in synthetic chemistry.
Cross-Coupling Reactions : The amine group can participate in modern cross-coupling reactions. For instance, N-arylation via Buchwald-Hartwig amination would couple the amine with an aryl halide, forming an N-aryl-2-isopropoxy-ethylamine derivative. This class of reaction is fundamental to modern drug discovery and materials science.
The steric bulk of the isopropoxy group may influence the regioselectivity and efficiency of these transformations, a factor that can be exploited for controlled synthesis.
Coordination Chemistry Aspects and Metal Complex Formation
As a derivative of ethylenediamine (B42938), 2-isopropoxy-ethylamine is an excellent candidate for acting as a ligand in coordination chemistry. The two nitrogen atoms of ethylenediamine allow it to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. The presence of the isopropoxy group in 2-isopropoxy-ethylamine would modify its steric and electronic properties as a ligand, but the fundamental chelating ability of the ethylamine backbone remains.
Studies on ethylenediamine (en) with metal alkoxides have shown the formation of stable, isolable complexes. cdnsciencepub.com For example, titanium isopropoxide reacts with ethylenediamine to form well-defined complexes such as Ti(OPri)₄,en and the dimeric species Ti₂(OPri)₈,en. cdnsciencepub.com Similar complexes have been isolated with other metals, demonstrating the strong tendency of the ethylenediamine moiety to coordinate with electron-deficient metal centers. cdnsciencepub.com
It is reasonable to predict that 2-isopropoxy-ethylamine would form similar complexes, acting as a chelating ligand to a variety of metal centers. The isopropoxy group would likely influence the solubility and crystal packing of these metal complexes.
Table 1: Theoretical Bond Parameters for 2-Isopropoxyethanamine This data is based on computational models of the parent amine.
| Bond/Angle | Value (Å/°) | Method | Reference |
| C–N (amine) | 1.47 | DFT | |
| C–O (ether) | 1.41 | DFT | |
| C–O–C (ether linkage) | 111.2 | DFT | |
| N–C–C–O (dihedral angle) | 180.0 | MMFF94 |
Table 2: Examples of Metal-Ethylenediamine Complexes Analogous to Potential 2-Isopropoxy-ethylamine Complexes These complexes were formed using ethylenediamine (en), a close structural analog.
| Metal Alkoxide Precursor | Isolated Complex Stoichiometry | Metal | Reference |
| Titanium Isopropoxide | Ti₂(OPri)₈,en | Titanium | cdnsciencepub.com |
| Aluminum Isopropoxide | Al₂(OPri)₆,en | Aluminum | cdnsciencepub.com |
| Zirconium Isopropoxide | Zr₂(OPri)₈,en | Zirconium | cdnsciencepub.com |
| Tantalum Isopropoxide | Ta₂(OPri)₁₀,en | Tantalum | cdnsciencepub.com |
Advanced Research Applications of 2 Isopropoxy Ethylamine Oxalate in Chemical Science
Role in Proteomics Research Methodologies
In the field of proteomics, which involves the large-scale study of proteins, specific chemical reagents are essential for sample preparation, labeling, and analysis. 2-Isopropoxy-ethylamine is classified as a biochemical suitable for proteomics research. scbt.com While detailed mechanisms of its application are proprietary and part of ongoing research, its primary amine group allows it to be a target for conjugation or derivatization reactions. Such modifications are crucial in proteomics for tasks like protein cross-linking, attaching reporter tags, or altering protein solubility to improve analytical outcomes. The isopropoxy group can influence the physicochemical properties, such as hydrophobicity, of the resulting modified protein or peptide, which can be advantageous in certain separation and identification techniques.
Applications as a Building Block in Complex Organic Synthesis
The true utility of 2-isopropoxy-ethylamine oxalate (B1200264) shines in its application as a foundational molecular unit in multi-step organic synthesis. The oxalate salt form provides a stable, solid, and easily handled source of the volatile 2-isopropoxy-ethylamine. The amine can be readily liberated from the salt for participation in chemical reactions.
Specialty chemicals are valued for their specific functions rather than their bulk composition. The 2-isopropoxy-ethylamine moiety can be incorporated into larger, more complex molecules to impart desired properties. The primary amine is a versatile functional group that can undergo a wide array of chemical transformations, including amidation, alkylation, and reductive amination, to form new carbon-nitrogen bonds. This allows chemists to "build" larger molecules, using the isopropoxy-ethylamine fragment as a key component. The isopropoxy group can enhance the solubility of the final molecule in organic media or introduce a degree of steric bulk that can influence the molecule's shape and reactivity.
In the development of modern agrochemicals, such as herbicides and pesticides, molecular properties like uptake, transport, and target binding are critical. Incorporating specific amine fragments is a common strategy to optimize the biological activity and physical properties of the active ingredient. The 2-isopropoxy-ethylamine structural motif can be used as a key intermediate in the synthesis of new agrochemical candidates. Its inclusion can modulate the lipophilicity and water solubility of the final product, which are crucial parameters for its effectiveness, environmental persistence, and ability to penetrate plant or insect tissues.
Utilization in Materials Science Research
The compound's unique structure also lends itself to applications in the creation of novel materials with tailored properties.
Polymers with specific functional groups are in high demand for a range of applications, from drug delivery to advanced coatings. The primary amine of 2-isopropoxy-ethylamine can be used as a monomer or a modifying agent in polymer synthesis. It can be incorporated into polymer chains through reactions like polyamidation or by being grafted onto existing polymer backbones. The presence of the pendant isopropoxy groups along the polymer chain can significantly alter the material's bulk properties, such as its glass transition temperature, solubility, and surface energy. This allows for the rational design of polymers with specific functional characteristics, like enhanced adhesion or controlled hydrophobicity.
A well-established method for synthesizing finely structured metal oxides involves the thermal decomposition of metal-organic precursors, particularly metal oxalates. While 2-isopropoxy-ethylamine oxalate is not a metal oxalate itself, it can be used as an additive or a complexing agent in these processes. When combined with metal salts, the amine can act as a coordinating ligand, and the oxalate can co-precipitate with the metal ions. Upon heating, the organic components (the amine and the oxalate) decompose. The amine fragment can act as a templating or structure-directing agent, influencing the porosity and morphology of the final metal oxide product. This method provides a route to high-surface-area inorganic materials with potential applications in catalysis, sensing, and energy storage.
Interactive Data Table: Compound Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C₅H₁₃NO · C₂H₂O₄ | N/A |
| Molecular Weight (Amine) | 103.16 g/mol | scbt.com |
| CAS Number (Amine) | 81731-43-3 | scbt.com |
Analytical Method Development and Biomolecule Quantification.
The development of sensitive and specific analytical methods is fundamental to understanding complex biological systems. This compound, by virtue of its chemical structure, presents opportunities for the development of novel derivatization techniques for the quantification of biomolecules. Derivatization is a common strategy in analytical chemistry to modify an analyte to improve its detection and separation characteristics in techniques like chromatography and mass spectrometry. nih.govmdpi.com
The primary amine group in 2-Isopropoxy-ethylamine is a key functional group for such applications. Primary amines are known to react with various carbonyl-containing biomolecules, such as certain steroids and keto-acids, to form Schiff bases. This chemical modification can enhance the volatility of the analyte, making it more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, the introduction of the isopropoxy group can alter the fragmentation pattern in mass spectrometry, potentially leading to more specific and sensitive detection.
While specific studies employing this compound for derivatization are not prominent, the principle is well-established with analogous compounds. For example, O-alkoxyamines are frequently used to derivatize steroids and other carbonyl-containing molecules for GC-MS analysis. rsc.org Similarly, various amine-containing reagents are used to label metabolites in complex samples to enhance their detection by Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgacs.org These methods improve ionization efficiency and allow for the quantification of low-abundance biomolecules. acs.orgacs.org
Table 1: Potential Analytical Derivatization Strategies Utilizing Amine Functionality
| Analytical Technique | Target Biomolecule Class | Potential Reaction | Desired Outcome |
| GC-MS | Keto-acids, Steroids | Schiff Base Formation | Increased volatility and improved chromatographic separation |
| LC-MS | Carbonyl-containing metabolites | Chemical Tagging | Enhanced ionization efficiency and specific detection |
| Capillary Electrophoresis | Small organic acids | Charge Derivatization | Altered electrophoretic mobility for improved resolution |
Fundamental Studies in Neurotransmitter Systems (via related structures).
The ethylamine (B1201723) scaffold is a recurring structural motif in a vast array of neuroactive compounds, including many essential neurotransmitters. biomolther.orgnih.govbiomolther.org Consequently, while direct research on this compound in neuroscience is limited, the study of its structural analogs provides valuable insights into the fundamental mechanisms of neurotransmitter systems. biomolther.orgnih.govbiomolther.org
Structure-activity relationship (SAR) studies on phenethylamine (B48288), a foundational ethylamine derivative, and its analogs have been instrumental in mapping the binding pockets of neurotransmitter receptors and transporters. biomolther.orgnih.govbiomolther.orgkoreascience.kr These studies systematically modify the structure of a parent compound and evaluate the impact of these changes on its biological activity. biomolther.orgnih.govbiomolther.org The insights gained from SAR studies are crucial for the rational design of new therapeutic agents targeting the central nervous system. lidsen.comchemimpex.com
The isopropoxy group of 2-Isopropoxy-ethylamine is a lipophilic and sterically bulky substituent. In the context of a neuroactive molecule, such a group would be expected to influence its interaction with the hydrophobic domains of receptor binding sites. For example, studies on derivatives of phenethylamine have shown that the nature and position of substituents on the molecule can dramatically alter its affinity and selectivity for different serotonin (B10506) and dopamine (B1211576) receptors. nih.govbiomolther.orgkoreascience.krkoreascience.kr Specifically, alkoxy groups have been shown to modulate the pharmacological profile of various psychoactive compounds. nih.gov
By synthesizing and evaluating a series of alkoxy-substituted ethylamines, researchers can probe the steric and electronic requirements of neurotransmitter binding sites. This fundamental research, often employing techniques like radioligand binding assays and computational docking simulations, helps to build a detailed molecular understanding of neurotransmission. biomolther.orgkoreascience.kr
Table 2: Influence of Structural Modifications on Neurotransmitter System Interactions
| Structural Analog | Key Structural Feature | Impact on Neurotransmitter System Interaction |
| Phenethylamine | Unsubstituted ethylamine backbone | Serves as a basic scaffold for many catecholaminergic and serotonergic ligands. biomolther.orgnih.govbiomolther.org |
| Amphetamine | Methyl group on the alpha-carbon of the ethylamine chain | Alters interaction with dopamine and norepinephrine (B1679862) transporters, leading to increased synaptic concentrations of these neurotransmitters. biomolther.orgkoreascience.kr |
| para-Methoxyamphetamine (PMA) | Methoxy (alkoxy) group on the phenyl ring | The alkoxy group significantly influences affinity for serotonin receptors. nih.gov |
Future Research Trajectories and Unaddressed Challenges in 2 Isopropoxy Ethylamine Oxalate Research
Exploration of Novel Synthetic Methodologies
The synthesis of amines and their salts is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, sustainable, and selective methods. ijrpr.com For 2-Isopropoxy-ethylamine oxalate (B1200264), future research could move beyond traditional methods, which may involve multiple steps and harsh reaction conditions.
One promising avenue is the exploration of catalytic reductive amination . This approach could potentially synthesize the target compound from readily available aldehydes or ketones in a one-pot reaction, utilizing a suitable catalyst and reducing agent like sodium cyanoborohydride. libretexts.org Furthermore, the development of photocatalytic methods presents an exciting frontier. acs.org Visible-light-driven reactions, often employing inexpensive and abundant tertiary amines as reductive additives, could offer a more environmentally benign pathway to 2-Isopropoxy-ethylamine and its subsequent oxalate salt formation. acs.org
Future research should focus on:
Developing transition metal-catalyzed cross-coupling reactions for the direct formation of the C-N bond. ijrpr.com
Investigating enzymatic or chemo-enzymatic routes for a highly selective and green synthesis.
Exploring continuous flow chemistry to improve reaction efficiency, safety, and scalability.
Advanced Mechanistic Investigations via In Situ Spectroscopy
A detailed understanding of the formation and behavior of 2-Isopropoxy-ethylamine oxalate at a molecular level is crucial for its optimization and application. While the ionic interaction between the amine and oxalic acid is fundamental, the subtleties of hydrogen bonding and conformational dynamics are yet to be fully elucidated.
In situ spectroscopic techniques are powerful tools for such investigations. Future studies could employ:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To monitor the vibrational modes of the functional groups in real-time during the salt formation, providing insights into the hydrogen-bonding network.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the nuclei and track the reaction progress and the formation of any intermediates. Particularly, 2D-NMR techniques could reveal through-space interactions.
Mass Spectrometry: To identify and characterize the species present in the reaction mixture, confirming the formation of the desired product and any byproducts.
These advanced analytical methods can provide a wealth of data to construct a comprehensive mechanistic model of the synthesis and behavior of this compound.
Development of New Applications in Emerging Fields
The applications of functionalized amines are continually expanding into new and exciting areas of materials science and technology. ijrpr.com While the current applications of this compound are not extensively documented, its molecular structure suggests potential in several emerging fields.
One such area is in the development of perovskite solar cells (PSCs) . Amine-based compounds, including ammonium (B1175870) salts, have been used as passivating agents to reduce defects at the interfaces of the perovskite material, thereby enhancing the efficiency and stability of the solar cells. acs.org The ammonium and oxalate ions in this compound could potentially interact with and passivate defects on the surface of the perovskite layer. acs.org
Further research could also explore its use as:
A building block for the synthesis of novel organic conductors or semiconductors .
A component in the formulation of specialty polymers or coatings , where the amine and oxalate functionalities could impart specific properties.
A precursor for the synthesis of biologically active molecules , given the prevalence of the ethylamine (B1201723) scaffold in many pharmaceuticals.
Computational Predictions for Molecular Design and Reactivity
Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide insights that are difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) calculations can be employed to:
Determine the optimized geometry and electronic structure of the molecule.
Predict its spectroscopic properties (e.g., IR, NMR spectra) to aid in its characterization.
Model the reaction pathways for its synthesis, identifying transition states and calculating activation energies.
Investigate the nature and strength of the hydrogen-bonding interactions between the 2-isopropoxy-ethylamine cation and the oxalate anion. acs.org
By simulating the behavior of this compound at the atomic level, researchers can gain a deeper understanding of its fundamental properties and design new derivatives with tailored functionalities.
Structural Diversity and Functional Exploration of Derivatives
The functionalization of the 2-Isopropoxy-ethylamine scaffold opens up a vast chemical space for the creation of new molecules with unique properties. Future research should focus on the systematic synthesis and characterization of derivatives to establish structure-property relationships.
Key areas for exploration include:
Modification of the isopropoxy group: Introducing different alkoxy groups could modulate the steric and electronic properties of the molecule.
Substitution on the ethylamine backbone: The introduction of various functional groups could lead to new applications in areas such as catalysis or materials science.
Formation of different salts: Reacting 2-Isopropoxy-ethylamine with other di- or tri-carboxylic acids could lead to the formation of novel supramolecular structures with interesting solid-state properties. rsc.org
A systematic study of these derivatives will be crucial for unlocking the full potential of this class of compounds and identifying promising candidates for specific applications.
Q & A
Basic Research Questions
Q. How can researchers synthesize 2-isopropoxy-ethylamine oxalate with high purity, and what parameters critically influence yield?
- Methodology : Use a two-step synthesis: (1) Condensation of isopropanol with ethylamine under anhydrous conditions, followed by (2) oxalate salt formation via reaction with oxalic acid in ethanol. Optimize parameters like molar ratios (1:1.2 for amine:oxalic acid), temperature (20–25°C for crystallization), and solvent polarity. Monitor purity via melting point analysis and HPLC (≥98% purity threshold) .
- Data Contradictions : Conflicting reports on optimal reaction temperatures (e.g., 25°C vs. 30°C) may arise from solvent choice or impurities. Validate with thermogravimetric analysis (TGA) to assess thermal stability during synthesis .
Q. What standardized analytical techniques are suitable for characterizing this compound?
- Methodology :
- Structural Confirmation : Use H NMR (DMSO-d6, δ 1.2–1.4 ppm for isopropoxy methyl groups) and FT-IR (C-O stretch at 1100–1250 cm) .
- Purity Assessment : Titration with potassium permanganate (oxalate quantification) or HPLC with UV detection (λ = 210 nm) .
- Critical Note : Discrepancies in NMR integration ratios may indicate residual solvents; cross-validate with elemental analysis (C, H, N) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles (GHS H315/H319 risks) .
- Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation (H335).
- Spill Management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and avoid aqueous drainage .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what mechanistic insights can be derived?
- Experimental Design :
- Prepare metal complexes (e.g., Fe, Cu) and analyze via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and X-ray crystallography.
- Compare stability constants (log K) with EDTA complexes to assess chelation efficiency .
Q. What degradation pathways occur under accelerated storage conditions (e.g., heat, light), and how can stability be enhanced?
- Methodology :
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for byproducts (e.g., oxalic acid, ethylamine derivatives).
- Stabilizers : Test antioxidants (e.g., BHT) or inert packaging (argon atmosphere) to suppress oxidative decomposition .
Q. Can computational models predict the solubility and reactivity of this compound in non-aqueous solvents?
- Approach :
- Use COSMO-RS simulations to calculate solubility parameters in acetonitrile, DMF, or THF. Validate experimentally via gravimetric saturation assays.
- Correlate Hansen solubility parameters (δ, δ, δ) with observed dissolution kinetics .
Data Presentation Standards
- Tables : Include reaction optimization matrices (e.g., temperature vs. yield) and stability study timelines. Example:
| Parameter | Range Tested | Optimal Value | Purity (%) |
|---|---|---|---|
| Reaction Temp (°C) | 20–40 | 25 | 98.5 |
| Solvent | EtOH, MeOH | EtOH | 97.8 |
- Figures : XRD patterns for crystalline structure validation or Arrhenius plots for degradation kinetics .
Ethical and Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
